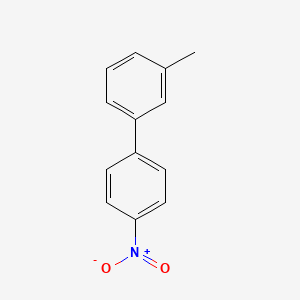

1-Methyl-3-(4-nitrophenyl)benzene

Descripción general

Descripción

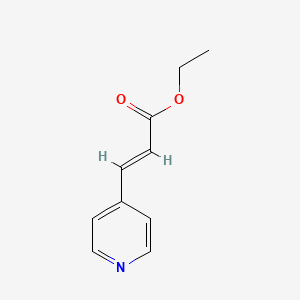

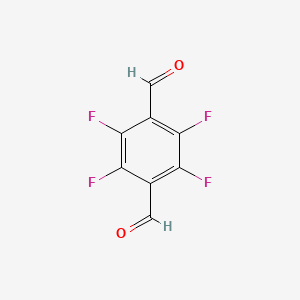

“1-Methyl-3-(4-nitrophenyl)benzene” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . It’s an aromatic compound that contains a benzene ring, which is a six-membered ring with alternating single and double bonds .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For instance, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with excess hydroxylamine hydrochloride in dry ethanol can yield a related compound in 86% yield .Molecular Structure Analysis

The molecular structure of “1-Methyl-3-(4-nitrophenyl)benzene” can be inferred from similar compounds. For instance, “Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-” has a molecular weight of 196.2875 .Chemical Reactions Analysis

The chemical reactions of “1-Methyl-3-(4-nitrophenyl)benzene” can be inferred from similar compounds. For example, benzene undergoes electrophilic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-3-(4-nitrophenyl)benzene” can be inferred from similar compounds. For instance, benzene belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma .Aplicaciones Científicas De Investigación

1. Biocatalytic Hydrolysis of Para-Substituted Nitrophenyl Benzoate Esters

- Summary of Application: This study investigated the catalytic mechanisms of trypsin, lipase, and nattokinase using the Hammett linear free-energy relationship (LFER) to compare the electronic effects of various para-substitutions on ester hydrolysis .

- Methods of Application: A class of nitrophenyl benzoate esters with electron-withdrawing and electron-donating para-substituents were synthesized and subjected to enzymatic hydrolysis. The release of 4-nitrophenol, a bright yellow compound that forms upon hydrolysis, was tracked spectroscopically .

- Results: The study found a direct correlation between the carbonyl carbon Mulliken charge and the σ constant. It also observed relative differences in enzymatic sensitivity to substrate electronic effects and enzymatic ability to stabilize charged intermediates .

2. Biomolecule Immobilization and Bioconjugation with 4-Fluoro-3-Nitrophenyl Azide

- Summary of Application: 4-Fluoro-3-nitrophenyl azide is used for bioconjugation and functionalization of polymer surfaces, which are essential requirements of many biochemical assays and chemical syntheses .

- Methods of Application: The azide forms a covalent bond between two molecules through specific functional groups like primary amines, sulfhydryls, carboxyl group etc. present on them .

- Results: The azide has been found to have distinct advantages over perfluorophenyl azide derivatives because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .

3. Indirect Radiofluorination of Biomolecules

- Summary of Application: This research discusses the use of 4-Nitrophenyl activated esters as superior synthons for indirect radiofluorination of biomolecules .

- Methods of Application: The study describes the use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step .

- Results: The results highlight the superiority of PNP esters as activated intermediates for the direct [ 18 F]fluoroacylation of biomolecules .

4. Synthesis of 1-(3-Nitrophenyl)-5,6-Dihydro-4H-[1,2,4]Triazolo[4,3-a][1,5]Benzodiazepines

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-methyl-3-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXLIELPNYJMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441745 | |

| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(4-nitrophenyl)benzene | |

CAS RN |

952-21-6 | |

| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)